molecular formula C17H26N2O3 B062578 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine CAS No. 162045-29-6

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Cat. No. B062578
M. Wt: 306.4 g/mol
InChI Key: JYEZFXKKAYQZOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and related compounds involves multiple steps, including lithiation-substitution reactions and the use of enantioenriched precursors. A notable approach is the lithiation-substitution of N-Boc-2-phenylpyrrolidine or -piperidine, optimized through synthetic experiments and in situ IR spectroscopic monitoring to control the formation of quaternary stereocenters, crucial for creating pharmaceutically relevant compounds (Sheikh et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been elucidated through crystallography, showcasing the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular conformation (Khan et al., 2013). Such interactions are critical in understanding the compound's behavior in various chemical environments.

Chemical Reactions and Properties

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine undergoes a range of chemical reactions, including intramolecular cyclization and reactions with o-phenylenediamine, leading to the formation of novel nitrogen-containing structures (Akimova et al., 2015). These reactions underscore the compound's versatility in synthetic chemistry applications.

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and crystalline structure provides insights into the material's behavior under different conditions. For example, the molecular and crystal structures of related piperidine derivatives reveal their conformational flexibility and the influence of hydrogen bonds on molecule packing in crystals (Kuleshova & Khrustalev, 2000).

Scientific Research Applications

Pharmacological Applications

Binge-Eating and Anxiety Reduction : Research has shown that derivatives of piperidine, such as 1-Boc-piperidine-4-carboxaldehyde, can decrease binge-eating behavior and exhibit an anxiolytic effect in animal models. This suggests potential applications in the treatment of disorders characterized by binge eating and anxiety (Guzmán-Rodríguez et al., 2021).

Organic Chemistry Applications

Synthesis of Pharmaceutically Relevant Compounds : The lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine has been developed as a method to control the formation of quaternary stereocenters, which are significant in the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. This approach is critical in developing compounds with potential pharmaceutical applications (Sheikh et al., 2012).

Enantioselective Synthesis Techniques : Methods involving intramolecular cyclization and reaction with o-phenylenediamine have been explored for synthesizing nitrogen-containing 1,5-diketones based on N-Boc-piperidin-4-one. These techniques offer pathways to create aza derivatives and hydrobenzimidazo[2,1-e]acridine structures, showcasing the compound's versatility in synthesizing complex organic molecules (Akimova et al., 2015).

Materials Science Applications

Fluorescent Chromoionophores : Piperidine functionalized boron–dipyrromethene (BODIPY) derivatives have been developed as pH indicators with fluorescence enhancement capabilities upon deprotonation. These compounds have applications in creating fluorescence turn-on cation selective optodes, indicating potential for detecting specific metal ions with high sensitivity and selectivity (Li et al., 2016).

properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEZFXKKAYQZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444855
Record name tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

CAS RN

162045-29-6
Record name 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162045-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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